molecular formula C17H12BrN5O B4711527 8-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}quinoline

8-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}quinoline

Cat. No.: B4711527
M. Wt: 382.2 g/mol
InChI Key: GTTABQGSZKKOPI-UHFFFAOYSA-N
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Description

8-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}quinoline is a complex organic compound that features a quinoline core substituted with a methoxy group linked to a tetrazole ring, which is further substituted with a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}quinoline typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-bromobenzyl chloride with sodium azide in the presence of a copper catalyst.

    Attachment to Quinoline: The resulting 1-(4-bromophenyl)-1H-tetrazole is then reacted with 8-hydroxyquinoline in the presence of a base such as potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

8-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

8-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 8-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}quinoline involves its interaction with specific molecular targets. The tetrazole ring can interact with metal ions, while the quinoline core can intercalate with DNA, potentially disrupting biological processes. The bromophenyl group can further enhance these interactions by providing additional binding sites.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromophenyl)-1H-tetrazole: Shares the tetrazole and bromophenyl moieties but lacks the quinoline core.

    8-hydroxyquinoline: Contains the quinoline core but lacks the tetrazole and bromophenyl groups.

Uniqueness

8-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}quinoline is unique due to its combination of a quinoline core, a tetrazole ring, and a bromophenyl group. This combination allows for a wide range of interactions and applications that are not possible with the individual components alone.

Properties

IUPAC Name

8-[[1-(4-bromophenyl)tetrazol-5-yl]methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5O/c18-13-6-8-14(9-7-13)23-16(20-21-22-23)11-24-15-5-1-3-12-4-2-10-19-17(12)15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTABQGSZKKOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC3=NN=NN3C4=CC=C(C=C4)Br)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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